molecular formula C12H7N3O3S B2571827 N-(3-cyanothiophen-2-yl)-4-nitrobenzamide CAS No. 865545-73-9

N-(3-cyanothiophen-2-yl)-4-nitrobenzamide

Cat. No.: B2571827
CAS No.: 865545-73-9
M. Wt: 273.27
InChI Key: YOWKNDFOBTURHL-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-nitrobenzamide is a heterocyclic amide derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a cyano group at the 3-position and a nitrobenzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-nitrobenzamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of polymers, dyes, and liquid crystals

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-nitrobenzamide involves its interaction with various molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. Additionally, the thiophene ring can interact with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Similar structure with an additional thiophene ring.

    3-amino-4-cyanothiophene derivatives: Contain an amino group instead of a nitro group.

    2-cyano-N-(4-nitrophenyl)acetamide: Similar functional groups but different core structure

Uniqueness

N-(3-cyanothiophen-2-yl)-4-nitrobenzamide is unique due to its combination of a cyano group, a nitro group, and a thiophene ring, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c13-7-9-5-6-19-12(9)14-11(16)8-1-3-10(4-2-8)15(17)18/h1-6H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWKNDFOBTURHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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